molecular formula C32H65NO B14804416 N-Hexadecylhexadecanamide CAS No. 7332-71-0

N-Hexadecylhexadecanamide

Cat. No.: B14804416
CAS No.: 7332-71-0
M. Wt: 479.9 g/mol
InChI Key: RZTXRJXISDSZQL-UHFFFAOYSA-N
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Description

N-Hexadecylhexadecanamide is a long-chain fatty acid amide with the molecular formula C32H65NO. It is a type of amide derived from hexadecanoic acid (palmitic acid) and hexadecylamine. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexadecylhexadecanamide can be synthesized through the reaction of hexadecanoic acid with hexadecylamine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecylhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Hexadecanoic acid and other oxidized derivatives.

    Reduction: Hexadecylamine and other reduced derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Hexadecylhexadecanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function due to its hydrophobic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and hydrophobic nature.

Mechanism of Action

The mechanism of action of N-Hexadecylhexadecanamide involves its interaction with cell membranes and other hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and function. The exact molecular targets and pathways involved are still under investigation, but its hydrophobic nature plays a key role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Octadecylhexadecanamide: Similar in structure but with an additional two carbon atoms in the alkyl chain.

    N-Hexadecylpalmitamide: Another long-chain fatty acid amide with similar properties.

Uniqueness

N-Hexadecylhexadecanamide is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring stable emulsification and membrane interaction. Its specific structure also allows for unique interactions with biological membranes and proteins, distinguishing it from other similar compounds.

Properties

CAS No.

7332-71-0

Molecular Formula

C32H65NO

Molecular Weight

479.9 g/mol

IUPAC Name

N-hexadecylhexadecanamide

InChI

InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34)

InChI Key

RZTXRJXISDSZQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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